Methyl Methanesulfonylacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

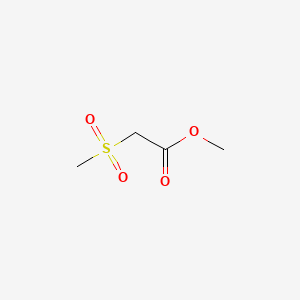

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S/c1-8-4(5)3-9(2,6)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKDASVRZONLNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374961 | |

| Record name | Methyl Methanesulfonylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62020-09-1 | |

| Record name | Methyl Methanesulfonylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHANESULFONYLACETIC ACID METHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physical Properties of Methyl Methanesulfonylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Methanesulfonylacetate, with the CAS number 62020-09-1, is a carboxylic acid ester that serves as a valuable organic reagent.[1] Its utility is noted in various synthetic applications, including organic, chemical, intermediate, and pharmaceutical synthesis. This document provides a comprehensive overview of the known physical properties of this compound, along with generalized experimental protocols for their determination.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C4H8O4S | [1][2][3][4] |

| Molecular Weight | 152.17 g/mol | [1][2][3][4][5] |

| Appearance | White to Orange to Green powder to crystal | [1][3][4] |

| Melting Point | 62 °C | [1][3][4][5] |

| Boiling Point | 296.3 ± 23.0 °C (Predicted) | [1][3][4] |

| 112 °C / 10 mmHg | [6] | |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1][3][4] |

| Solubility | Insoluble in water; Soluble in methanol. | [1][3][4][5] |

| Flash Point | 133 °C | [1] |

| 94 °C | [6] | |

| Refractive Index | 1.437 | [1] |

| Vapor Pressure | 0.00145 mmHg at 25°C | [1] |

| Storage Temperature | 2-8°C | [1][3][4] |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of a specific compound like this compound are not always published. However, standard methodologies for organic compounds are applicable.

Melting Point Determination

The melting point of a solid organic compound can be determined using a melting point apparatus.[7]

Objective: To determine the temperature range over which the solid compound melts.

Apparatus:

-

Melting point apparatus (e.g., Vernier Melt Station or similar)

-

Capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystalline sample using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a controlled rate. For an unknown compound, a rapid heating rate can be used to find an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) with a fresh sample.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

Boiling Point Determination by Simple Distillation

The boiling point of a liquid organic compound is the temperature at which its vapor pressure equals the atmospheric pressure.[7] For a high-boiling point solid like this compound, this would be performed under reduced pressure.

Objective: To determine the boiling point of a liquid at a specific pressure.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or sand bath

-

Vacuum source and manometer

-

Boiling chips

Procedure:

-

Place a sample of this compound (melted, if starting from solid) into the round-bottom flask, along with a few boiling chips.

-

Assemble the simple distillation apparatus, ensuring all joints are properly sealed for vacuum application.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[7]

-

Connect the apparatus to a vacuum source.

-

Begin heating the sample gently.

-

Record the pressure from the manometer.

-

As the liquid boils, the vapor will rise, and the temperature on the thermometer will increase and then stabilize. This stable temperature is the boiling point at the recorded pressure.[7]

-

Collect the condensed liquid (distillate) in the receiving flask.

-

Never distill to dryness.[7]

Solubility Test

This qualitative test determines the solubility of a substance in a given solvent.

Objective: To determine if this compound is soluble in various solvents.

Apparatus:

-

Test tubes

-

Spatula

-

Vortex mixer (optional)

-

Various solvents (e.g., water, methanol, diethyl ether, hexane)

Procedure:

-

Place a small, measured amount (e.g., 10-20 mg) of this compound into a test tube.

-

Add approximately 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture, for instance by using a vortex mixer, for 1-2 minutes.

-

Observe if the solid dissolves completely. If it does, the compound is soluble. If it remains undissolved, it is insoluble. Partial dissolution indicates partial solubility.

-

Repeat the process for each solvent to be tested.

Visualizations

General Synthesis Workflow

This compound is an ester, and its synthesis would likely follow a variation of an esterification reaction. The following diagram illustrates a generalized workflow for a laboratory-scale organic synthesis, such as the synthesis of a sulfone compound.

Caption: Generalized experimental workflow for the synthesis of an aryl sulfone.[8]

References

- 1. chembk.com [chembk.com]

- 2. Methanesulfonylacetic acid methyl ester | C4H8O4S | CID 2759918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 62020-09-1 [amp.chemicalbook.com]

- 4. This compound | 62020-09-1 [amp.chemicalbook.com]

- 5. parchem.com [parchem.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Methyl Methanesulfonylacetate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a proposed synthetic pathway for methyl methanesulfonylacetate. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Structure and IUPAC Name

This compound, a carboxylic acid ester, is an organic reagent that can be utilized in various chemical syntheses.[1] Its structure incorporates a methyl ester group, an alpha-carbon, and a methylsulfonyl group.

The internationally recognized IUPAC name for this compound is methyl 2-(methylsulfonyl)acetate .[2] Alternate names include methyl (methylsulfonyl)acetate and methanesulfonylacetic acid methyl ester.[2] The compound is registered under the CAS number 62020-09-1.[2]

The logical relationship between the IUPAC name and the chemical structure can be visualized as the combination of a "methyl" group and an "acetate" group, which is substituted at the second carbon position with a "methylsulfonyl" group.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C4H8O4S | [1][2] |

| Molar Mass | 152.17 g/mol | [1][2] |

| Appearance | White to pale-yellow crystal/powder | [3] |

| Melting Point | 62 °C | [1] |

| Boiling Point | 296.3 ± 23.0 °C (Predicted) | [1] |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 133 °C | [1] |

| Water Solubility | Insoluble | [1] |

| Methanol Solubility | Soluble | [1] |

| Vapor Pressure | 0.00145 mmHg at 25°C | [1] |

| Purity | 97% - >98% (GC) | [3] |

| Storage Temperature | 2-8°C (Refrigerator) | [3] |

Experimental Protocols: A Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature. However, based on standard organic chemistry principles and published syntheses of analogous compounds, a plausible two-step synthetic route can be proposed. This involves the preparation of a thioether precursor, methyl 2-(methylthio)acetate, followed by its oxidation to the corresponding sulfone.

Step 1: Synthesis of Methyl 2-(methylthio)acetate

This precursor is a known compound and can be synthesized through the esterification of (methylthio)acetic acid or by the reaction of methyl thioglycolate.[2]

-

Reactants: Methyl thioglycolate, a methylating agent (e.g., methyl iodide), and a non-nucleophilic base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., THF).

-

General Procedure:

-

Dissolve methyl thioglycolate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the base portion-wise to deprotonate the thiol, forming the thiolate.

-

Slowly add the methylating agent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield pure methyl 2-(methylthio)acetate.

-

Step 2: Oxidation of Methyl 2-(methylthio)acetate to Methyl 2-(methylsulfonyl)acetate

The oxidation of the thioether to a sulfone is a standard transformation in organic synthesis.

-

Reactants: Methyl 2-(methylthio)acetate, an oxidizing agent (e.g., hydrogen peroxide, m-CPBA), in a suitable solvent (e.g., acetic acid, dichloromethane).

-

General Procedure:

-

Dissolve methyl 2-(methylthio)acetate in the chosen solvent.

-

If using hydrogen peroxide, an acid catalyst may be required.

-

Add the oxidizing agent (typically 2 to 2.5 equivalents) to the solution, often at a reduced temperature to control the exothermicity of the reaction.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up the reaction, which may involve quenching any remaining oxidant and neutralizing the solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer, dry it, and remove the solvent under reduced pressure.

-

The final product, this compound, can be purified by recrystallization or column chromatography.

-

The workflow for this proposed synthesis is depicted in the following diagram:

References

Spectroscopic Data Analysis of Methyl 2-(methylsulfonyl)acetate (CAS Number: 62020-09-1)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic data for the chemical compound Methyl 2-(methylsulfonyl)acetate, identified by CAS number 62020-09-1. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule. The guide summarizes key identifying information and presents expected spectroscopic data in a structured format. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to aid in the acquisition and interpretation of analytical data.

Compound Identification

The CAS number 62020-09-1 corresponds to the chemical compound Methyl 2-(methylsulfonyl)acetate [1][2][3][4][5][6]. It is also referred to as Methyl Methanesulfonylacetate[1][2][6].

| Identifier | Value |

| CAS Number | 62020-09-1 |

| IUPAC Name | methyl 2-(methylsulfonyl)acetate |

| Synonyms | This compound, Methanesulfonyl Acetic Acid Methyl Ester |

| Molecular Formula | C₄H₈O₄S[1][2][5] |

| Molecular Weight | 152.17 g/mol [1][2][4][6] |

| Physical Form | White to pale-yellow crystal powder |

Spectroscopic Data Summary

While publicly accessible, raw spectroscopic data for Methyl 2-(methylsulfonyl)acetate is limited, this section outlines the expected data based on its chemical structure. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic absorption frequencies for IR spectroscopy, and expected fragments in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| O-CH₃ (Methyl Ester) | 3.7 - 3.8 | Singlet | 3H |

| S-CH₃ (Sulfonyl) | 2.9 - 3.1 | Singlet | 3H |

| CH₂ (Methylene) | 4.0 - 4.2 | Singlet | 2H |

Note: Predicted chemical shifts are based on standard values for similar functional groups. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C =O (Ester Carbonyl) | 165 - 170 |

| O-C H₃ (Methyl Ester) | 52 - 54 |

| S-C H₃ (Sulfonyl) | 40 - 43 |

| C H₂ (Methylene) | 55 - 60 |

Note: Predicted chemical shifts are based on standard values for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| S=O (Sulfone) | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O (Sulfone) | Symmetric Stretch | 1120 - 1160 | Strong |

| C-O (Ester) | Stretch | 1000 - 1300 | Strong |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS)

Table 4: Expected Mass-to-Charge Ratios (m/z) for Major Fragments (Electron Ionization)

| m/z | Proposed Fragment | Notes |

| 152 | [M]⁺ | Molecular Ion |

| 121 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 93 | [M - COOCH₃]⁺ | Loss of carbomethoxy radical |

| 79 | [CH₃SO₂]⁺ | Methylsulfonyl cation |

| 59 | [COOCH₃]⁺ | Carbomethoxy cation |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of a solid organic compound like Methyl 2-(methylsulfonyl)acetate is as follows:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) in a clean, dry NMR tube.[7]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.[1]

-

-

Instrument Parameters (¹H NMR):

-

The analysis can be performed on a 300 MHz or higher field NMR spectrometer.[8]

-

The sample is placed in the spectrometer probe, and the magnetic field is shimmed to achieve homogeneity.

-

A standard single-pulse experiment is typically used.[9]

-

Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans. A relaxation delay of 1-5 seconds is common for ¹H NMR.[9]

-

-

Instrument Parameters (¹³C NMR):

-

¹³C NMR experiments are run on the same instrument.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the solvent or internal standard signal.

-

Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

The KBr pellet (or disk) method is a common technique for obtaining the IR spectrum of a solid sample.[10]

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) powder to remove any absorbed water, which can interfere with the spectrum.[11]

-

In an agate mortar, grind 1-2 mg of the solid sample with approximately 100-200 mg of the dry KBr powder.[12] The mixture should be ground to a fine, homogeneous powder.[10]

-

The typical sample to KBr ratio is about 1:100 by weight.[13]

-

-

Pellet Formation:

-

Spectral Acquisition:

-

Carefully remove the transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of a blank KBr pellet or of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique suitable for relatively volatile and thermally stable compounds like Methyl 2-(methylsulfonyl)acetate.[4]

-

Sample Introduction:

-

The sample must be introduced into the ion source in the gas phase. For a solid sample, this is typically achieved using a direct insertion probe.[2]

-

A small amount of the sample (microgram quantities) is placed in a capillary tube at the tip of the probe.[2]

-

The probe is inserted into the high-vacuum region of the mass spectrometer, and the sample is heated to induce vaporization.[2]

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[3][4]

-

This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺).[14]

-

The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions.[14]

-

-

Mass Analysis and Detection:

-

The resulting ions (molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: Workflow for Spectroscopic Characterization.

Biological Activity and Signaling Pathways

No information regarding the involvement of Methyl 2-(methylsulfonyl)acetate in any biological signaling pathways was identified in the conducted searches. This compound is primarily classified as a chemical intermediate for synthesis.

Conclusion

This technical guide has synthesized the available information on the spectroscopic properties of Methyl 2-(methylsulfonyl)acetate (CAS 62020-09-1). While specific, experimentally-derived spectra are not widely published, the expected spectroscopic data have been tabulated based on the compound's known structure. Furthermore, detailed, generalized protocols for NMR, IR, and mass spectrometry have been provided to guide researchers in the analytical characterization of this and similar compounds. The absence of data on biological activity suggests its primary utility is in chemical synthesis rather than as a bioactive agent. This guide serves as a valuable resource for professionals requiring a foundational understanding of the analytical chemistry of Methyl 2-(methylsulfonyl)acetate.

References

- 1. pubs.sciepub.com [pubs.sciepub.com]

- 2. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 3. bitesizebio.com [bitesizebio.com]

- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 5. Infrared Spectroscopy Sample Preparation And Handling - Kintek Solution [kindle-tech.com]

- 6. Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures: An Undergraduate Instrumental Analysis Experiment | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. scispace.com [scispace.com]

- 10. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 11. azom.com [azom.com]

- 12. shimadzu.com [shimadzu.com]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of Methyl Methanesulfonylacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl methanesulfonylacetate. Due to the limited availability of public quantitative data, this document focuses on providing a framework for solubility determination, including detailed experimental protocols and a logical workflow for analysis.

Introduction

This compound (CAS No. 62020-09-1) is a chemical compound with applications in organic synthesis.[1] Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes, and formulation development. This guide outlines the known qualitative solubility information and provides a robust methodology for determining quantitative solubility.

Qualitative Solubility Summary

Based on available chemical data sheets, this compound is qualitatively described as soluble in methanol and insoluble in water.[1] However, for scientific and development purposes, precise quantitative data is essential.

Quantitative Solubility Data

A thorough search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Mole Fraction (χ) |

| e.g., Methanol | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |

| e.g., Ethanol | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |

| e.g., Acetone | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |

| e.g., Ethyl Acetate | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |

| e.g., Dichloromethane | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |

| e.g., Toluene | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |

| e.g., Acetonitrile | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |

| e.g., Tetrahydrofuran | e.g., 25 | Data Not Available | Data Not Available | Data Not Available |

Experimental Protocol for Solubility Determination

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a solid compound in a solvent. This method should be followed by a suitable analytical technique for quantification.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Spatula

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, GC, or UV-Vis Spectrophotometer)

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC, GC) to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units such as g/100 mL, mol/L, and mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Methyl Methanesulfonylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Methanesulfonylacetate (MMSA), with the chemical formula C₄H₈O₄S, is a sulfone-containing organic compound. Its structural features, comprising a methanesulfonyl group and a methyl ester, suggest a compound of moderate thermal stability. Understanding the thermal behavior of MMSA is critical for its safe handling, storage, and application in pharmaceutical development and other chemical syntheses, preventing unwanted degradation and ensuring the integrity of reaction pathways. This technical guide synthesizes available information on related compounds to provide a comprehensive, albeit inferred, overview of the thermal stability and decomposition of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₄S | [1] |

| Molecular Weight | 152.17 g/mol | [1] |

| CAS Number | 62020-09-1 | [1] |

| Appearance | Crystalline powder | [2] |

| Melting Point | -5 °C (lit.) | [2] |

| Boiling Point | 112 °C / 10 mmHg (lit.) | [2] |

| Density | 1.277 g/cm³ | [2] |

| Flash Point | 94 °C (lit.) | [2] |

Inferred Thermal Stability and Decomposition

Due to the lack of direct studies on this compound, its thermal properties are inferred from data on analogous compounds, such as Ethyl Methanesulfonylacetate and other aliphatic sulfones.

Comparative Thermal Stability Data

The thermal stability of organic compounds is influenced by the strength of their chemical bonds and the presence of functional groups. The sulfone group is generally considered to be thermally stable. Studies on various sulfones indicate that the onset of thermal decomposition for acyclic aliphatic sulfones typically occurs at temperatures above 350 °C.[3][4]

For comparison, data for related compounds are presented below. It is important to note that these are not direct data for this compound.

| Compound | Onset of Decomposition (Tonset) | Method | Reference |

| Acyclic Aliphatic Sulfones (general) | > 350 °C | TGA/DSC | [3][4] |

| Diphenyl Sulfone | Stable up to 550 °C | TGA/DSC | [3] |

| Five-membered Cyclic Sulfones | < 300 °C | TGA/DSC | [3][4] |

Based on these comparisons, it is reasonable to hypothesize that this compound possesses good thermal stability, with significant decomposition likely commencing above 200-250 °C under an inert atmosphere. The presence of the ester group may slightly lower the decomposition temperature compared to simple dialkyl sulfones.

Predicted Decomposition Pathway

The thermal decomposition of sulfones can proceed through various mechanisms, including homolytic bond dissociation (radical mechanism) and elimination reactions.[2] For this compound, the most probable initial decomposition step involves the cleavage of the C-S bonds, as these are generally the weakest bonds in the sulfone moiety.

A plausible decomposition pathway is proposed to involve the homolytic cleavage of the C-S bond to form a methanesulfonyl radical and a methyl acetate radical. These radicals can then undergo further reactions, such as rearrangement, fragmentation, and recombination, to yield a variety of smaller, volatile products. The primary gaseous products are expected to be sulfur dioxide (SO₂), carbon monoxide (CO), carbon dioxide (CO₂), methane (CH₄), and formaldehyde (CH₂O).

A simplified, proposed decomposition pathway is illustrated in the diagram below.

References

An In-depth Technical Guide to Methyl Methanesulfonylacetate: Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl Methanesulfonylacetate, a compound of interest in organic and pharmaceutical chemistry. This document details its chemical properties, plausible synthesis routes with experimental protocols, and a summary of its current understanding.

Introduction

This compound (CAS No. 62020-09-1) is a sulfone-containing carboxylic acid ester.[1] Its structure suggests its potential as a building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients.[2][3] While its direct biological activity is not extensively documented in publicly available literature, its utility as a chemical intermediate is recognized.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 62020-09-1 | [1][4][5][6] |

| Molecular Formula | C4H8O4S | [1] |

| Molecular Weight | 152.17 g/mol | [1] |

| Appearance | White to pale-yellow crystal/powder | |

| Melting Point | Not available | |

| Boiling Point | 296.3±23.0 °C (Predicted) | [3] |

| Density | 1.277±0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in methanol, insoluble in water. | [2][3] |

| Storage Temperature | Refrigerator (2-8°C) | [3] |

| Purity (typical) | 97% to >98% | [3] |

Synthesis of this compound

3.1. Proposed Synthesis Route 1: Oxidation of Methyl 2-(methylthio)acetate

This route involves the oxidation of the thioether, Methyl 2-(methylthio)acetate, to the corresponding sulfone. This is a common and effective method for the formation of sulfones.

3.1.1. Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the oxidation of sulfides to sulfones.

-

Materials:

-

Methyl 2-(methylthio)acetate (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

Dissolve Methyl 2-(methylthio)acetate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0°C in an ice bath.

-

Slowly add a solution of m-CPBA in dichloromethane to the cooled solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

3.2. Proposed Synthesis Route 2: Esterification of Methanesulfonylacetic Acid

This classic Fischer esterification method involves the reaction of Methanesulfonylacetic acid with methanol in the presence of an acid catalyst.

3.2.1. Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Fischer esterification.[7][8][9]

-

Materials:

-

Methanesulfonylacetic acid (1.0 eq)

-

Methanol (excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve Methanesulfonylacetic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, the product can be further purified by distillation under reduced pressure or column chromatography.

-

Discovery and Early History

The exact details surrounding the initial discovery and synthesis of this compound are not well-documented in the readily available scientific literature. Its appearance in the catalogues of chemical suppliers and databases with the CAS number 62020-09-1 suggests its synthesis and characterization have been performed, but the seminal work is not immediately apparent. Further investigation into older chemical literature and patent databases may be required to uncover the origins of this compound.

Biological Activity and Applications

While some sources mention that this compound is used as an active pharmaceutical ingredient, specific details of its biological targets or therapeutic applications are not provided.[2][3] It is crucial to distinguish this compound from the structurally similar but distinct compound, Methyl Methanesulfonate (MMS, CAS 66-27-3). Methyl Methanesulfonate is a well-known DNA alkylating agent and a potent mutagen and carcinogen.[10][11][12] The biological properties of this compound are not expected to be the same and require independent investigation. Its primary current application appears to be as a research chemical and an intermediate in organic synthesis.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

Conclusion

This compound is a chemical compound with established physical properties and plausible synthetic routes. While its history of discovery and specific biological functions remain to be fully elucidated in accessible literature, its role as a synthetic intermediate is evident. The provided hypothetical experimental protocols, based on established chemical principles, offer a starting point for researchers interested in the laboratory-scale synthesis of this compound. Further research is warranted to explore its potential applications in medicinal chemistry and other fields.

References

- 1. Methanesulfonylacetic acid methyl ester | C4H8O4S | CID 2759918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.fi [fishersci.fi]

- 3. This compound | 62020-09-1 [amp.chemicalbook.com]

- 4. 62020-09-1|Methyl 2-(methylsulfonyl)acetate|BLD Pharm [bldpharm.com]

- 5. Synthonix, Inc > 62020-09-1 | Methyl 2-(methylsulfonyl)acetate [synthonix.com]

- 6. 62020-09-1 CAS Manufactory [m.chemicalbook.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. uakron.edu [uakron.edu]

- 10. Methyl methanesulfonate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Methyl Methanesulfonate | C2H6O3S | CID 4156 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Reactions of Methyl Methanesulfonylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methanesulfonylacetate, also known as methyl 2-(methylsulfonyl)acetate, is a versatile reagent in organic synthesis. Its structure features a methylene group activated by two electron-withdrawing groups: a methoxycarbonyl group and a methanesulfonyl group. This dual activation imparts significant acidity to the α-protons and makes the molecule a valuable precursor for a variety of chemical transformations. This guide provides a detailed overview of the key chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to support its application in research and drug development.

Core Chemical Properties

This compound is a powder at room temperature and serves as a key intermediate in various organic and pharmaceutical syntheses.[1]

| Property | Value |

| Molecular Formula | C4H8O4S |

| Molecular Weight | 152.17 g/mol |

| CAS Number | 62020-09-1 |

| Appearance | Powder |

Key Chemical Reactions

The reactivity of this compound is primarily centered around its active methylene group, making it a potent nucleophile in its deprotonated form. This reactivity enables its participation in a range of carbon-carbon bond-forming reactions.

Alkylation Reactions

The acidic protons of the α-carbon can be readily abstracted by a suitable base to form a stabilized carbanion. This carbanion can then act as a nucleophile in reactions with various electrophiles, most notably in alkylation reactions with alkyl halides. This reaction is fundamental for introducing alkyl substituents at the α-position, leading to a diverse array of substituted β-sulfonyl esters.

General Experimental Protocol for Alkylation:

Materials:

-

This compound

-

Anhydrous solvent (e.g., THF, DMF)

-

Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base to the solution with stirring. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete deprotonation.

-

Add the alkyl halide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of the quenching solution.

-

Extract the aqueous layer with the extraction solvent.

-

Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Logical Workflow for Alkylation:

Caption: General experimental workflow for the alkylation of this compound.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. This compound, with its active methylene group, is a suitable candidate for this reaction, condensing with aldehydes and ketones to form α,β-unsaturated products. These products are valuable intermediates in the synthesis of various organic molecules.

While a specific protocol for this compound is not available, a general procedure can be outlined.

General Experimental Protocol for Knoevenagel Condensation:

Materials:

-

This compound

-

Aldehyde or ketone

-

Base catalyst (e.g., piperidine, pyridine)

-

Solvent (e.g., ethanol, toluene)

-

Dean-Stark apparatus (for azeotropic removal of water, optional)

Procedure:

-

In a round-bottom flask, combine this compound, the aldehyde or ketone, and the solvent.

-

Add a catalytic amount of the base.

-

If using a Dean-Stark apparatus, assemble it with the flask and a condenser.

-

Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by recrystallization or column chromatography.

Signaling Pathway for Knoevenagel Condensation:

Caption: Mechanistic pathway of the Knoevenagel condensation.

Michael Addition

In a Michael addition, a nucleophile adds to an α,β-unsaturated carbonyl compound in a conjugate fashion. The carbanion generated from this compound can act as a Michael donor, attacking the β-carbon of a Michael acceptor. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds or their analogs.

No specific examples of this compound in Michael additions were found in the literature. A general protocol is provided below.

General Experimental Protocol for Michael Addition:

Materials:

-

This compound

-

α,β-Unsaturated carbonyl compound (Michael acceptor)

-

Base (e.g., sodium ethoxide, DBU)

-

Solvent (e.g., ethanol, THF)

Procedure:

-

Prepare a solution of the base in the chosen solvent.

-

Add this compound to the basic solution at room temperature and stir to form the enolate.

-

Add the Michael acceptor to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

-

Neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Logical Relationship in Michael Addition:

Caption: Logical flow of a Michael addition reaction.

Multicomponent Reactions for Heterocycle Synthesis

This compound is a potential building block in multicomponent reactions for the synthesis of heterocyclic compounds, such as pyridines (Hantzsch synthesis) and thiophenes (Gewald synthesis). These reactions are highly valuable in drug discovery for creating diverse molecular scaffolds.

-

Hantzsch Pyridine Synthesis: This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia.[2][3][4] While the classic Hantzsch synthesis uses β-ketoesters, the active methylene group of this compound could potentially participate in a similar transformation.

-

Gewald Thiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to form a 2-aminothiophene.[1] Although the traditional substrate is an α-cyanoester, the reactivity of this compound's active methylene group suggests its potential applicability in Gewald-type reactions.

Specific experimental protocols and quantitative data for the use of this compound in these named reactions are not currently available in the surveyed literature. Researchers interested in exploring these transformations would need to develop and optimize reaction conditions.

Applications in Drug Development

The functional groups present in this compound and its derivatives are relevant to medicinal chemistry. The sulfonyl group, in particular, is a common feature in many pharmaceutical compounds. For instance, the methylsulfonylphenyl moiety is a key structural component in the selective COX-2 inhibitor, Etoricoxib.[3][4][5][6] The synthesis of intermediates for such drugs often involves reactions of activated methylene compounds. While a direct role of this compound in the synthesis of Etoricoxib is not explicitly detailed, its structural similarity to potential precursors highlights its potential in the synthesis of analogous compounds.

Furthermore, methanesulfonate derivatives are sometimes encountered as potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs).[7] Understanding the reactivity of molecules like this compound is therefore crucial for both synthetic strategy and impurity profiling in drug development. Analytical methods such as HPLC are employed for the quantitative analysis of such impurities.[7]

Conclusion

This compound is a promising, yet underexplored, building block in organic synthesis. The high reactivity of its α-methylene protons opens avenues for a wide range of chemical transformations, including alkylations, condensations, and conjugate additions. While specific, detailed protocols and quantitative data for many of these reactions are not yet widely published, the general principles of active methylene chemistry provide a strong foundation for future research. Its potential application in the synthesis of complex molecules and heterocyclic systems makes it a compound of significant interest for researchers in drug discovery and development. Further exploration of its reactivity is warranted to fully unlock its synthetic potential.

References

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 3. patents.justia.com [patents.justia.com]

- 4. researchgate.net [researchgate.net]

- 5. EP2479166A1 - A process for the preparation of etoricoxib - Google Patents [patents.google.com]

- 6. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]

- 7. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Methanesulfonylacetate reactivity with nucleophiles and electrophiles

An In-depth Technical Guide to the Reactivity of Methyl Methanesulfonylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (MMSA), with the chemical structure CH₃SO₂CH₂COOCH₃, is a versatile bifunctional reagent possessing significant potential in organic synthesis and medicinal chemistry. Its structure incorporates both a highly activated methylene group and an electrophilic ester moiety, conferring a dual reactivity profile. This guide provides a comprehensive analysis of MMSA's reactivity with both electrophiles and nucleophiles, supported by mechanistic insights, representative experimental protocols, and quantitative data drawn from analogous systems. Understanding this reactivity is crucial for leveraging MMSA as a key building block in the synthesis of complex molecular architectures and novel pharmaceutical agents.

Core Reactivity of this compound

The reactivity of this compound (CAS 62020-09-1) is dictated by two primary functional components: the active methylene group and the methyl ester.[1][2]

-

Active Methylene Group (α-Carbon): The methylene (-CH₂-) protons are positioned between two potent electron-withdrawing groups: a sulfonyl (-SO₂-) and a carbonyl (-C=O). This configuration significantly increases their acidity, allowing for easy deprotonation by a suitable base to form a resonance-stabilized carbanion (enolate).[3][4] This enolate is a soft nucleophile, primarily reacting with electrophiles at the α-carbon.[5]

-

Ester Carbonyl Group: The carbonyl carbon is electrophilic and susceptible to attack by various nucleophiles. This reactivity follows the general mechanism of nucleophilic acyl substitution, involving the formation of a tetrahedral intermediate followed by the elimination of a methoxide leaving group.[6][7]

This dual nature allows MMSA to serve as either a nucleophilic building block (after deprotonation) or an electrophilic scaffold.

MMSA as a Nucleophile: Reactivity with Electrophiles

The most significant reactivity of MMSA involves the deprotonation of its α-carbon to form a potent nucleophile. The resulting enolate is stabilized by delocalization of the negative charge onto the oxygen atoms of both the sulfonyl and carbonyl groups.[4][8]

α-Alkylation

The MMSA enolate readily participates in Sₙ2 reactions with primary or secondary alkyl halides, leading to the formation of a new carbon-carbon bond at the α-position.[9] This alkylation is a cornerstone reaction for active methylene compounds.[4] Due to the high efficiency and selectivity of this transformation, it is a preferred method for elaborating the carbon skeleton. The use of bulky bases like lithium diisopropylamide (LDA) can ensure complete and irreversible enolate formation, preventing side reactions from the presence of the carbonyl starting material.[9]

α-Acylation

Similarly, the enolate can react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the α-position. This reaction yields a β-keto-α-sulfonyl ester derivative, a highly functionalized and synthetically valuable intermediate.

Data on Representative Alkylation Reactions

| Substrate (Analogue) | Electrophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methyl Phenyl Sulfone | Benzyl Alcohol | NaOH (20 mol%) | Toluene | 150 | 24 | 92 | [10] |

| Ethyl Phenyl Sulfone | 1-Phenylethan-1-ol | NaOH (20 mol%) | Toluene | 150 | 24 | 86 | [10] |

| β-Keto Ester | Alkyl Halide | NaOEt | Ethanol | Reflux | 2-4 | >80 | [4] |

| Diethyl Malonate | Benzyl Bromide | K₂CO₃ | Acetone | Reflux | 6 | 90 | [9] |

Experimental Protocol: Representative α-Alkylation of MMSA (Predicted)

This protocol is adapted from established procedures for the alkylation of sulfones and other active methylene compounds.[9][10]

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous solvent (e.g., THF or Toluene, 10 mL per mmol of MMSA).

-

Base Addition: Cool the flask to -78 °C (for LDA) or 0 °C (for NaH). Add the base (1.1 equivalents) portion-wise. For example, add lithium diisopropylamide (LDA) solution dropwise.

-

Enolate Formation: Add this compound (1.0 equivalent), dissolved in a minimal amount of anhydrous solvent, dropwise to the cooled base suspension. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

-

Electrophile Addition: Add the alkyl halide (1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

MMSA as an Electrophile: Reactivity with Nucleophiles

The ester functionality of MMSA provides an electrophilic site at the carbonyl carbon for nucleophilic attack. These reactions proceed via the classic nucleophilic acyl substitution mechanism.[7]

Aminolysis

MMSA can react with ammonia, primary amines, or secondary amines to yield the corresponding primary, secondary, or tertiary 2-(methylsulfonyl)acetamides. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of methanol.[11] Although methoxide is a poor leaving group, the reaction can be driven to completion, often by using an excess of the amine or by heating.[11][12] This transformation is fundamental for introducing the sulfonylacetamide moiety, a common feature in various biologically active compounds.

Hydrolysis

Under either acidic or basic conditions, the ester group of MMSA can be hydrolyzed to yield methanesulfonylacetic acid and methanol.

-

Base-catalyzed hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide ion. The final step is an acid-base reaction that deprotonates the resulting carboxylic acid, driving the equilibrium toward the products.

-

Acid-catalyzed hydrolysis: This is a reversible process where the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon, allowing attack by a weak nucleophile like water.[13]

Data on Representative Ester Substitution Reactions

The following table provides typical conditions for the hydrolysis and aminolysis of simple esters, which are expected to be similar for MMSA.

| Reaction | Substrate | Reagent | Conditions | Product | Notes | Reference |

| Hydrolysis | Methyl Acetate | H₂O, Cation Exchange Resin | 87 °C | Acetic Acid | 100% conversion achieved with a 4:1 water/ester ratio. | [13] |

| Hydrolysis | Methyl Acetate | H₂O, Pt/C catalyst, H₂ | 150-200 °C | Acetic Acid | High-temperature, high-efficiency method. | [14] |

| Aminolysis | Generic Ester | Ammonia (NH₃) | Typically requires heat or pressure | Primary Amide | The reaction is possible despite a poor leaving group. | [11] |

| Aminolysis | Generic Ester | Primary Amine (RNH₂) | Typically requires heat or pressure | Secondary Amide | A general method for converting esters to amides. | [11][12] |

Experimental Protocol: Representative Aminolysis of MMSA (Predicted)

This protocol is based on the general procedure for the aminolysis of esters.[11]

-

Setup: In a sealed pressure tube equipped with a magnetic stir bar, combine this compound (1.0 equivalent) and the desired primary or secondary amine (2.0-5.0 equivalents). If the amine is a solid, a solvent such as methanol or THF may be used.

-

Reaction: Seal the tube tightly and heat the mixture in an oil bath to 80-100 °C.

-

Monitoring: Stir the reaction for 12-48 hours. The progress can be monitored by TLC or LC-MS by taking small aliquots from the cooled reaction mixture.

-

Workup: After cooling to room temperature, carefully open the pressure tube. If a solvent was used, remove it under reduced pressure.

-

Purification: The resulting amide can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel if it is a non-crystalline solid or oil.

Conclusion

This compound exhibits a rich and versatile chemical reactivity, functioning effectively as both a carbon-centered nucleophile and a carbonyl-based electrophile. The acidic nature of the α-protons allows for the generation of a stable enolate, which can be readily alkylated or acylated to build molecular complexity. Concurrently, the ester moiety undergoes predictable nucleophilic acyl substitution reactions, enabling its conversion into amides and other derivatives. This dual reactivity makes MMSA a valuable and powerful building block for synthetic chemists, particularly in the fields of drug discovery and materials science, where the introduction of the sulfonyl and acetate functionalities can modulate physicochemical and biological properties.

References

- 1. chembk.com [chembk.com]

- 2. Methanesulfonylacetic acid methyl ester | C4H8O4S | CID 2759918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis and applications of β-keto sulfones: new prospects for the synthesis of β-keto thiosulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Enolate - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. US4352940A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]

- 14. JPH10139716A - Hydrolysis of methyl acetate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reaction Mechanism of Methyl Methanesulfonylacetate

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Methyl Methanesulfonylacetate (also known as methyl 2-(methylsulfonyl)acetate) is a versatile reagent in organic synthesis, primarily utilized for its reactive methylene group. The presence of two electron-withdrawing groups—the methanesulfonyl (CH₃SO₂) and the methyl ester (COOCH₃)—significantly increases the acidity of the α-protons. This property allows for the facile formation of a stabilized carbanion, which can act as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. This guide provides a detailed overview of the key reaction mechanisms involving this compound, supported by experimental data and protocols relevant to researchers in drug discovery and development.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₄H₈O₄S |

| Molecular Weight | 152.17 g/mol |

| CAS Number | 62020-09-1 |

| Appearance | White to orange to green powder/crystal |

| Boiling Point | 296.3 ± 23.0 °C (Predicted) |

| Density | 1.277 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in methanol, insoluble in water |

| pKa of α-protons | Estimated to be in the range of 10-13, similar to other active methylene compounds like β-ketoesters (pKa ≈ 11) and β-diesters (pKa ≈ 13)[1]. The strong electron-withdrawing nature of the sulfonyl group suggests a pKa towards the lower end of this range. |

Core Reaction Mechanisms

The reactivity of this compound is dominated by the acidity of its α-protons, making it an excellent substrate for generating nucleophilic carbanions. These carbanions readily participate in two major classes of reactions: alkylation and condensation.

Alkylation Reactions

In the presence of a suitable base, this compound can be deprotonated to form a resonance-stabilized enolate. This enolate is a soft nucleophile and readily undergoes Sₙ2 reactions with various electrophiles, most commonly alkyl halides. This reaction is a powerful tool for introducing new alkyl chains at the α-position.

Reaction Workflow: Alkylation of this compound

Caption: Workflow for the alkylation of this compound.

Detailed Experimental Protocol: Alkylation with Benzyl Bromide

This protocol is adapted from established procedures for the alkylation of active methylene compounds[2][3].

Materials:

-

This compound

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Benzyl Bromide

-

Anhydrous Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound (1.0 eq) at room temperature under an inert atmosphere.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the α-benzylated product.

-

Purify the product by column chromatography on silica gel if necessary.

Quantitative Data: Alkylation Reactions

| Alkylating Agent | Base | Solvent | Reaction Time (h) | Expected Yield (%) |

| Iodomethane | NaH | THF | 2 | 90-95 |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | 4-6 | 85-90 |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 2-4 | 92-98 |

| Allyl Bromide | NaH | THF | 2 | 90-97 |

Note: Yields are illustrative and based on typical alkylations of similar active methylene compounds. Actual yields may vary depending on specific reaction conditions.

Condensation Reactions

This compound is an excellent substrate for various condensation reactions, such as the Knoevenagel and Claisen-type condensations. These reactions are fundamental in the synthesis of a wide range of compounds, including coumarins and other heterocyclic systems of medicinal importance.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or an amine salt. The reaction proceeds via a nucleophilic addition followed by dehydration to form an α,β-unsaturated product.

Signaling Pathway: Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel condensation.

Application in Coumarin Synthesis

A significant application of the Knoevenagel condensation involving sulfonylacetates is in the synthesis of coumarin derivatives. For instance, the reaction of a substituted salicylaldehyde with an anilino sulfonylacetate (a derivative of this compound) yields fluorinated coumarino sulfonamides, which are of interest in medicinal chemistry[4].

Detailed Experimental Protocol: Synthesis of 3-(Methylsulfonyl)coumarin

This protocol is based on the Knoevenagel condensation of salicylaldehyde with this compound.

Materials:

-

This compound

-

Salicylaldehyde

-

Piperidine

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde (1.0 eq) and this compound (1.1 eq) in ethanol.

-

Add a catalytic amount of piperidine (0.1 eq) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain pure 3-(methylsulfonyl)coumarin.

Quantitative Data: Knoevenagel Condensation

The yields of Knoevenagel condensations are generally high, particularly with aromatic aldehydes.

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |

| Salicylaldehyde | This compound | Piperidine | Ethanol | Reflux | 2-4 h | 85-95 |

| 4-Chlorobenzaldehyde | This compound | Piperidine | Ethanol | Reflux | 2-3 h | 90-98 |

| 4-Methoxybenzaldehyde | This compound | Piperidine | Ethanol | Reflux | 3-5 h | 88-96 |

Note: Yields are based on analogous reactions and may vary.

Applications in Drug Development

The core reactivity of this compound makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications. The sulfonyl group can be retained in the final product or can be removed reductively, offering synthetic flexibility. Its use in the synthesis of coumarin derivatives is particularly noteworthy, as the coumarin scaffold is present in many biologically active compounds. Furthermore, understanding the reactivity of such sulfonyl compounds is crucial in the context of drug manufacturing, where related structures like methyl methanesulfonate are considered potential genotoxic impurities[5]. A thorough understanding of the reaction mechanisms of this compound allows for the rational design of synthetic routes and the control of impurity profiles in active pharmaceutical ingredients.

References

An In-depth Technical Guide to the Safe Handling of Methyl Methanesulfonylacetate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of Methyl Methanesulfonylacetate in a laboratory setting. Given the limited specific toxicological data for this compound, a conservative approach to handling, based on data for structurally related sulfonate esters and general principles of laboratory safety for reactive esters, is strongly advised.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its known and potential hazards based on available data. It is crucial to consult the most recent Safety Data Sheet (SDS) for the specific material being used.

Table 1: Hazard Identification for this compound

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07: Exclamation mark | Warning | H315: Causes skin irritation[1][2] |

| Serious Eye Damage/Eye Irritation | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation[1][2] |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation[1][2] |

Note: This aggregated GHS information is provided from multiple sources and may not be exhaustive.[1]

Exposure Limits and Toxicity Data

Currently, specific occupational exposure limits (e.g., PEL, TLV) for this compound have not been established. In the absence of specific data, it is prudent to handle this compound with a high degree of caution, assuming it may have significant toxicity, similar to other sulfonate esters which are known to be reactive.[3][4] For context, toxicity data for a related compound, Methyl Methanesulfonate, is provided below. It is critical to note that this data is for a different chemical and should only be used as a conservative reference for risk assessment.

Table 2: Toxicity Data for Methyl Methanesulfonate (CAS: 66-27-3)

| Data Type | Value | Species | Route | Reference |

| LD50 | 20 mg/kg | Rat | Oral | |

| LC50 | Not Available | - | - | - |

Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling this compound.

Table 3: Recommended Personal Protective Equipment

| PPE Category | Item | Specifications |

| Eye Protection | Chemical splash goggles or a face shield | Must be worn at all times when handling the compound to protect against accidental splashes.[5] |

| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a common choice, but breakthrough times can vary.[6] Consult the glove manufacturer's compatibility charts. For extended handling, consider double-gloving. |

| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect against splashes.[7] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended. |

| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid powder, if there is a risk of aerosolization, or when working outside of a fume hood.[5] |

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

-

Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible and in good working order.[6] Fire extinguishers, typically CO2 or dry chemical, should be available and personnel trained in their use.

Storage

Proper storage is critical for maintaining the stability and safety of this compound.

-

Containers: Store in tightly sealed, properly labeled containers.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Experimental Protocols and Workflows

The following diagrams illustrate a safe workflow for handling this compound and outline the logical relationship between hazards and mitigation strategies.

Emergency Procedures

Spills

-

Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[10]

-

Large Spills: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Contain the spill if possible without risk. Follow your institution's specific spill cleanup procedures.

-

Ventilation: Ensure the area is well-ventilated.

First Aid Measures

Immediate medical attention is crucial in case of exposure.

Table 4: First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention if irritation develops or persists.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Disposal Considerations

-

Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

-

Do not dispose of down the drain or with general laboratory waste.

-

Place in a properly labeled, sealed container for hazardous waste pickup.

Conclusion

This compound is a compound that requires careful handling due to its potential hazards. By adhering to the safety precautions outlined in this guide, including the consistent use of appropriate personal protective equipment, proper engineering controls, and strict adherence to safe handling and disposal procedures, researchers can minimize the risks associated with its use in the laboratory. Always prioritize safety and consult the most current Safety Data Sheet before commencing any work with this chemical.

References